Tipranavir Tipranavir Tipranavir is a pyridine-2-sulfonamide substituted at C-5 by a trifluoromethyl group and at the sulfonamide nitrogen by a dihydropyrone-containing m-tolyl substituent. It is an HIV-1 protease inhibitor. It has a role as a HIV protease inhibitor and an antiviral drug.
Tipranavir (brand name: Aptivus) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children weighing at least 79 lb (36 kg) and who meet specific requirements, as determined by a health care provider.
Tipranavir is always used with the boosting agent ritonavir (brand name: Norvir) and other HIV medicines.
Although tipranavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of tipranavir. Please refer to the FDA drug label for additional information regarding the use of tipranavir in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Tipranavir is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease. Tipranavir and ritonavir are coadministered to treat HIV.
Tipranavir is a Protease Inhibitor. The mechanism of action of tipranavir is as a HIV Protease Inhibitor.
Tipranavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Tipranavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In coinfected patients, hepatic injury during highly active antiretroviral therapy including tipranavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication.
Tipranavir is a non-peptidomimetic agent that inhibits both wild type and drug resistant forms of human immunodeficiency virus (HIV) protease.
Brand Name: Vulcanchem
CAS No.: 174484-41-4
VCID: VC0548932
InChI: InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
SMILES: CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Molecular Formula: C31H33F3N2O5S
Molecular Weight: 602.7 g/mol

Tipranavir

CAS No.: 174484-41-4

Cat. No.: VC0548932

Molecular Formula: C31H33F3N2O5S

Molecular Weight: 602.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tipranavir - 174484-41-4

CAS No. 174484-41-4
Molecular Formula C31H33F3N2O5S
Molecular Weight 602.7 g/mol
IUPAC Name N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
Standard InChI InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
Standard InChI Key SUJUHGSWHZTSEU-FYBSXPHGSA-N
Isomeric SMILES CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
SMILES CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Canonical SMILES CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Appearance Solid powder
Colorform White solid from ethyl acetate + heptane
Melting Point 86-89 °C

Chemical Properties and Synthesis

Structural and Physicochemical Characteristics

Tipranavir’s molecular formula is C31H33F3N2O5S, with a molecular weight of 602.66 g/mol . Key physicochemical properties include:

PropertyValue
Melting Point86–89°C
Boiling Point712.3±70.0 °C (Predicted)
Density1.313±0.06 g/cm³
SolubilitySlightly soluble in methanol
pKa4.50±1.00
Plasma Protein Binding>99.9%

The compound features a sulfonamide group linked to a trifluoromethylpyridine moiety and a dihydropyrone core, contributing to its hydrophobic interactions with the HIV protease active site .

Synthesis Pathway

Tipranavir’s synthesis involves a multi-step enantioselective process:

  • Aldol Condensation: Racemic 3-hydroxy-3-(2-phenylethyl)hexanoic acid ethyl ester (142) is resolved using (1R,2S)-(-)-norephedrine to yield chiral intermediate 144 .

  • Protection and Oxidation: The alcohol group in 147 is oxidized to aldehyde 149 using TEMPO/bleach, while a second chiral intermediate (154) is prepared via enzymatic resolution and malonate alkylation .

  • Cyclization and Amidation: Aldol condensation of 149 and 154 forms hydroxyester 155, which undergoes cyclization to dihydropyranone 157. Subsequent reduction and amidation with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride yield tipranavir .

Mechanism of Action

Protease Inhibition and Binding Dynamics

Tipranavir competitively inhibits HIV-1 protease by forming hydrophobic interactions with active-site residues (e.g., Val82, Ile84) and hydrogen bonds with invariant residues (Asp25, Asp29, Gly48) . X-ray crystallography reveals that these interactions persist even in the presence of common resistance mutations (e.g., V82L/T, I84V), explaining its efficacy against multidrug-resistant strains .

Key Binding Parameters:

  • Ki for HIV-1 Protease: 8–19 pM (vs. 2 nM for HIV-2 protease) .

  • Thermodynamic Profile: Favorable entropy-driven binding (ΔS = +0.4 kcal/mol·K) mitigates affinity loss in mutant proteases .

Resistance Profile

Tipranavir requires 16–20 protease mutations (including ≥3 protease inhibitor resistance-associated mutations) for significant resistance, compared to ≤5 mutations for first-generation PIs . Common mutations (e.g., L33F, I84V) reduce susceptibility 2–4 fold, whereas other PIs lose efficacy at lower mutation thresholds .

Pharmacokinetics

Drug-Drug Interactions

Tipranavir modulates CYP3A4 and P-glycoprotein, necessitating dose adjustments for:

  • Fluconazole: Increases tipranavir AUC by 25% .

  • Atorvastatin: Contraindicated due to rhabdomyolysis risk .

  • Rifabutin: Dose reduction to 150 mg every 48 hours .

Clinical Efficacy

Adult Populations

In the RESIST-1 and RESIST-2 trials, tipranavir/ritonavir (500/200 mg twice daily) demonstrated superior virologic response rates (41% vs. 22%) at 48 weeks compared to other ritonavir-boosted PIs in treatment-experienced patients . Viral load reductions averaged 1.4 log10 copies/mL, with CD4+ T-cell increases of 60–80 cells/μL .

Pediatric Use

A phase IV trial (1182.14) in children aged 2–18 years showed comparable efficacy to adults, with 64% achieving viral loads <400 copies/mL at 96 weeks . Pharmacokinetic analysis confirmed appropriate exposure across weight-based dosing tiers .

Special Populations and Considerations

Hepatic Impairment

Tipranavir exposure increases 2-fold in mild impairment (Child-Pugh A); use with caution and monitor transaminases .

Drug Interactions

Coadministration with fluticasone or salmeterol may exacerbate corticosteroid toxicity; alternative inhaled agents are preferred .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :